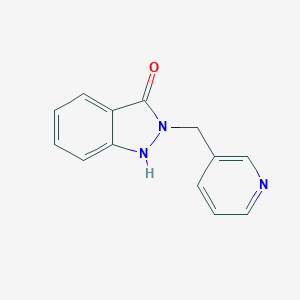

2-(3-Pyridylmethyl)indazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features a pyridine ring attached to an indazole core, making it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one typically involves the condensation of 2-pyridinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired product formation .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

2-(3-Pyridinylmethyl)-1,2-dihydroindazol-3-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Biologie: Die Verbindung wird auf ihr Potenzial als Enzyminhibitor und ihre Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Sie wird auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs, Entzündungen und Infektionskrankheiten.

Industrie: Die Derivate der Verbindung werden bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3-Pyridinylmethyl)-1,2-dihydroindazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Stellen bindet, wodurch die Funktion des Enzyms moduliert wird. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren und Signaltransduktionswege sowie zelluläre Reaktionen beeinflussen .

Ähnliche Verbindungen:

Indazol: Eine Stammverbindung mit einer ähnlichen Kernstruktur, jedoch ohne Pyridinring.

2-Phenylindazol: Ein Derivat mit einer Phenylgruppe anstelle eines Pyridinrings.

3-Amino-1,2-dihydroindazol-3-on: Eine Verbindung mit einer Aminogruppe an der 3-Position des Indazolrings.

Einzigartigkeit: 2-(3-Pyridinylmethyl)-1,2-dihydroindazol-3-on ist aufgrund des Vorhandenseins des Pyridinrings einzigartig, der seine biologische Aktivität und chemische Vielseitigkeit verstärkt. Dieses strukturelle Merkmal ermöglicht eine größere Bandbreite an Wechselwirkungen mit biologischen Zielstrukturen und das Potenzial für vielfältige therapeutische Anwendungen .

Wirkmechanismus

The mechanism of action of 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Indazole: A parent compound with a similar core structure but lacking the pyridine ring.

2-Phenylindazole: A derivative with a phenyl group instead of a pyridine ring.

3-Amino-1,2-dihydro-indazol-3-one: A compound with an amino group at the 3-position of the indazole ring.

Uniqueness: 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the pyridine ring, which enhances its biological activity and chemical versatility. This structural feature allows for a broader range of interactions with biological targets and the potential for diverse therapeutic applications .

Eigenschaften

CAS-Nummer |

120273-58-7 |

|---|---|

Molekularformel |

C13H11N3O |

Molekulargewicht |

225.25 g/mol |

IUPAC-Name |

2-(pyridin-3-ylmethyl)-1H-indazol-3-one |

InChI |

InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |

InChI-Schlüssel |

SKZAIZCDZYPCRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |

Key on ui other cas no. |

120273-58-7 |

Synonyme |

2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)